molecular formula C10H20O B7856768 4-Methyl-5-nonanone CAS No. 152203-43-5

4-Methyl-5-nonanone

Cat. No. B7856768
CAS RN: 152203-43-5
M. Wt: 156.26 g/mol
InChI Key: CGHJMKONNFWXHO-UHFFFAOYSA-N
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Description

4-Methyl-5-nonanone is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pheromone Communication in Insects

4-Methyl-5-nonanone plays a significant role in the pheromone communication of certain insect species. For example, it is produced by Asian palm weevils, such as Rhynchophorus ferrugineus and R. vulneratus, and is involved in species-specific communication. The stereoisomer of this compound exhibits electroantennographic detection (EAD) activity, suggesting its crucial role in insect communication and behavior. Additionally, field experiments demonstrated its attractiveness to these species, indicating potential applications in pest management and control strategies (Perez et al., 1996).

Synthesis and Chemical Applications

This compound has been synthesized through various chemical processes, highlighting its importance in chemical research. For instance, the SAMP-/RAMP-hydrazone methodology has been used for synthesizing 4S-ferrugineone and 4S,5S-ferrugineol, which are pheromones of palm weevils and derivatives of this compound. This synthesis involves transforming 5-nonanone to its corresponding hydrazone, demonstrating the chemical versatility and utility of this compound in synthetic organic chemistry (Saeidian et al., 2002).

Techno-Economic Analysis in Industrial Applications

This compound, also referred to as 5-nonanone, has been analyzed for its potential as an industrial solvent and a platform chemical in the production of liquid hydrocarbon fuels. Techno-economic evaluations of its production from levulinic acid, a biobased platform chemical, indicate its feasibility and potential cost-effectiveness in industrial applications. Such studies are vital for understanding the economic viability and environmental impact of producing this compound on a large scale, especially in the context of renewable energy and sustainable chemical production (Patel et al., 2010).

properties

IUPAC Name

4-methylnonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHJMKONNFWXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885637
Record name 5-Nonanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35900-26-6, 152203-43-5
Record name 4-Methyl-5-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35900-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonanone, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152203-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonanone, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nonanone, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Nonanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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